REACTION_SMILES
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[CH:16](=[O:17])[c:18]1[cH:19][cH:20][c:21]([OH:28])[c:22]([C:23](=[O:24])[O:25][CH3:26])[cH:27]1.[Cl:29][CH2:30][Cl:31].[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][S:9]([C:10]([F:11])([F:12])[F:13])(=[O:14])=[O:15]>>[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][c:21]1[cH:20][cH:19][c:18]([CH:16]=[O:17])[cH:27][c:22]1[C:23](=[O:24])[O:25][CH3:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C=O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C=O)ccc1OS(=O)(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |